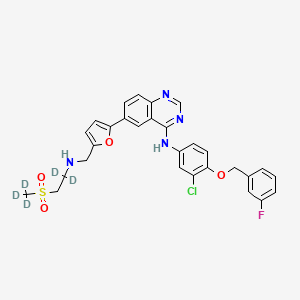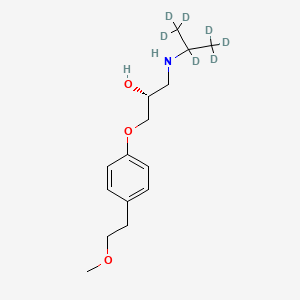
(R)-Metoprolol-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Metoprolol-d7 is a deuterated form of ®-Metoprolol, a selective beta-1 adrenergic receptor blocker. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the metabolic stability and alter the pharmacokinetic properties of the compound. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of beta-blockers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Metoprolol-d7 involves the incorporation of deuterium atoms into the ®-Metoprolol molecule. One common method is the catalytic hydrogenation of the corresponding precursor in the presence of deuterium gas. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods
Industrial production of ®-Metoprolol-d7 follows similar synthetic routes but on a larger scale. The process involves:
Large-scale hydrogenation reactors: To accommodate higher volumes of reactants and deuterium gas.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
®-Metoprolol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using thionyl chloride (SOCl2) or bromine (Br2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
®-Metoprolol-d7 is widely used in scientific research for various applications:
Chemistry: Studying the reaction mechanisms and kinetics of beta-blockers.
Biology: Investigating the metabolic pathways and enzyme interactions.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of beta-blockers in the human body.
Industry: Developing new formulations and delivery methods for beta-blockers.
作用機序
®-Metoprolol-d7 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:
Decreased heart rate: By inhibiting the action of adrenaline and noradrenaline.
Reduced cardiac output: By decreasing the force of contraction.
Lowered blood pressure: By reducing the workload on the heart.
The molecular targets involved include beta-1 adrenergic receptors, which are part of the G-protein coupled receptor family. The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent downstream signaling.
類似化合物との比較
®-Metoprolol-d7 is unique due to the presence of deuterium atoms, which enhance its metabolic stability. Similar compounds include:
®-Metoprolol: The non-deuterated form with similar pharmacological effects but different metabolic properties.
Atenolol: Another selective beta-1 blocker with different pharmacokinetic properties.
Bisoprolol: A selective beta-1 blocker with a longer half-life.
The uniqueness of ®-Metoprolol-d7 lies in its enhanced stability and altered pharmacokinetics, making it a valuable tool in research.
特性
分子式 |
C15H25NO3 |
|---|---|
分子量 |
274.41 g/mol |
IUPAC名 |
(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D |
InChIキー |
IUBSYMUCCVWXPE-ZOUKVZROSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOC)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
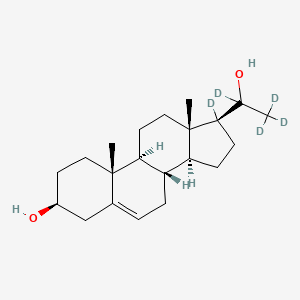

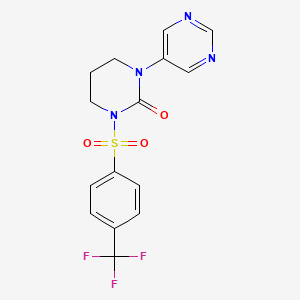
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
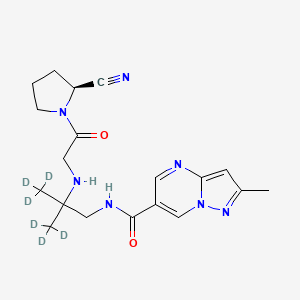


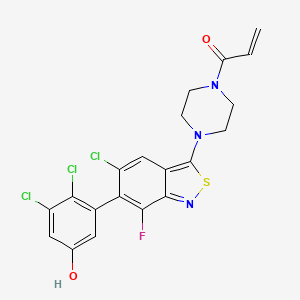
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)

